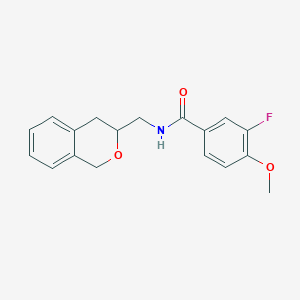

![molecular formula C16H19FN2O B2515017 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one CAS No. 727366-19-0](/img/structure/B2515017.png)

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

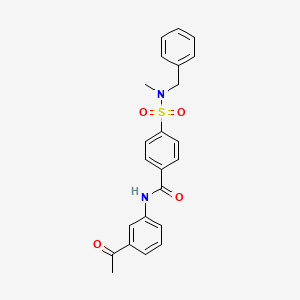

“3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H19FN2O and a molecular weight of 274.34 . It has been used in the synthesis of various analogues for pharmacological studies .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” is defined by its molecular formula, C16H19FN2O . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one” are not fully detailed in the retrieved data. The molecular weight is reported to be 274.34 .科学的研究の応用

- Neurodegenerative Diseases Research Given the neuropharmacological potential of piperazine derivatives, this compound could be investigated for its therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s. Researchers might explore its effects on specific neurotransmitter systems.

- Piperazine-2-one derivatives have been studied for their cytotoxicity profiles. One study found that synthesized benzimidazole derivatives (including piperazine-2-one analogues) could be highly effective as urease inhibitors .

- A novel inhibitor called 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has shown selectivity for ENT2 over ENT1. Researchers have explored its structure-activity relationship and screened related analogues .

Urease Inhibition Studies

ENT (Equilibrative Nucleoside Transporter) Inhibition

1,5-Fused-1,2,3-Triazoles Synthesis

将来の方向性

作用機序

Target of Action

The primary targets of the compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of the ENTs .

Biochemical Pathways

The inhibition of ENTs by 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one affects the nucleotide synthesis pathway. This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and protein synthesis .

Pharmacokinetics

The presence of the piperazine ring and polar nitrogen atoms in the compound could enhance favorable interaction with macromolecules, which could have a significant impact on its pharmacokinetics and pharmacodynamics .

Result of Action

The result of the action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one is the inhibition of ENTs, leading to changes in nucleotide synthesis and other cellular processes. This can have various molecular and cellular effects, depending on the specific cell type and physiological context .

特性

IUPAC Name |

3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHEHFPPPTCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

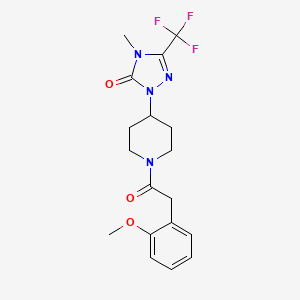

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

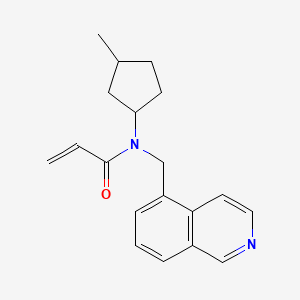

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)

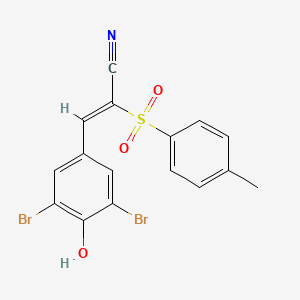

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)